molecular formula C13H15NO B13226179 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile

3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile

Cat. No.: B13226179
M. Wt: 201.26 g/mol
InChI Key: AALBEBAQAZROEY-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile is a chemical compound with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g/mol . It is characterized by a benzonitrile group attached to a cyclopentyl ring, which is substituted with a hydroxyl group and a methyl group. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile . The process can be optimized using ionic liquids as recycling agents, which act as co-solvents, catalysts, and phase separation agents. This method eliminates the need for metal salt catalysts and simplifies the separation process. The reaction is carried out at 120°C for 2 hours, resulting in high yields of benzonitrile .

Industrial Production Methods

The use of green chemistry principles, such as ionic liquids, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(1-Oxo-3-methylcyclopentyl)benzonitrile.

    Reduction: Formation of 3-(1-Hydroxy-3-methylcyclopentyl)benzylamine.

    Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

    3-Hydroxybenzonitrile: Similar structure but lacks the cyclopentyl ring.

    3-Methylbenzonitrile: Similar structure but lacks the hydroxyl group and cyclopentyl ring.

Uniqueness

3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile is unique due to the presence of both a hydroxyl group and a methyl-substituted cyclopentyl ring attached to the benzonitrile core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g/mol. Its structure features a hydroxyl group and a benzonitrile moiety, which contribute to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its functional groups:

  • Hydroxyl Group : Facilitates hydrogen bonding with biomolecules, potentially influencing enzyme activity and receptor interactions.
  • Benzonitrile Moiety : Engages in various chemical reactions, allowing for modulation of protein functions.

These interactions may lead to specific biological effects, including anti-inflammatory and analgesic properties, although further research is necessary to elucidate these mechanisms comprehensively.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways.
  • Analgesic Properties : Potential analgesic effects have been noted, indicating its possible use in pain management.
  • Enzyme Modulation : The compound may influence the activity of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound could inhibit specific inflammatory mediators in cell cultures, suggesting its potential as an anti-inflammatory agent.
    • Docking studies indicated favorable interactions with targets involved in pain signaling pathways, supporting its analgesic potential .
  • In Vivo Studies :
    • Animal models showed a significant reduction in pain responses when treated with this compound, reinforcing its analgesic properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is informative:

Compound NameStructural FeaturesUnique Aspects
2-(1-Hydroxy-2-methylcyclopentyl)benzonitrileHydroxyl group on a different cyclopentane ringDifferent positioning of the hydroxy group
2-(1-Methylcyclopentyl)benzonitrileMethyl instead of hydroxyl on cyclopentaneLacks the functional hydroxyl group
2-(1-Hydroxycyclopentyl)benzonitrileHydroxyl group on cyclopentaneSimilar functionality but different substitution pattern
2-(1-Hydroxy-2-ethylcyclopentyl)benzonitrileEthyl group instead of methylVariability in substituents affecting reactivity

This table highlights how the specific arrangement of functional groups in this compound provides distinct chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-(1-hydroxy-3-methylcyclopentyl)benzonitrile

InChI

InChI=1S/C13H15NO/c1-10-5-6-13(15,8-10)12-4-2-3-11(7-12)9-14/h2-4,7,10,15H,5-6,8H2,1H3

InChI Key

AALBEBAQAZROEY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C2=CC=CC(=C2)C#N)O

Origin of Product

United States

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